molecular formula C15H23NO2 B055863 4-Tert-butyl-2-(phenoxymethyl)morpholine CAS No. 119491-60-0

4-Tert-butyl-2-(phenoxymethyl)morpholine

Cat. No.: B055863
CAS No.: 119491-60-0
M. Wt: 249.35 g/mol
InChI Key: VHPLFQLDULGLNL-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(phenoxymethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a phenoxymethyl group attached to a morpholine ring. This compound is a white crystalline solid that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

The synthesis of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves several steps. One common synthetic route includes the reaction of morpholine with tert-butyl chloride to introduce the tert-butyl group. This is followed by the reaction with phenoxymethyl chloride to attach the phenoxymethyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Tert-butyl-2-(phenoxymethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phenoxymethyl group, reducing it to a phenylmethanol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce phenylmethanol derivatives .

Scientific Research Applications

4-Tert-butyl-2-(phenoxymethyl)morpholine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(phenoxymethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal research, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

4-Tert-butyl-2-(phenoxymethyl)morpholine can be compared with other morpholine derivatives, such as:

    4-Tert-butylmorpholine: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

    2-Phenoxymethylmorpholine: Lacks the tert-butyl group, which may affect its stability and reactivity.

    4-Phenoxymethylmorpholine: Similar structure but without the tert-butyl group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the tert-butyl and phenoxymethyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-2-(phenoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)16-9-10-17-14(11-16)12-18-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPLFQLDULGLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCOC(C1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601270
Record name 4-tert-Butyl-2-(phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119491-60-0
Record name 4-tert-Butyl-2-(phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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